

# Commercial Availability and Synthetic Utility of N-Cbz-4-hydroxypiperidine: A Technical Guide

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## Compound of Interest

Compound Name: *Benzyl 4-hydroxypiperidine-1-carboxylate*

Cat. No.: *B1273280*

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For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-4-hydroxypiperidine (N-Cbz-4-hydroxypiperidine) is a valuable heterocyclic building block in medicinal chemistry, prized for its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, experimental protocols for its synthesis and characterization, and its application in the development of targeted therapeutics, with a focus on Janus kinase (JAK) inhibitors.

## Commercial Availability

N-Cbz-4-hydroxypiperidine is readily available from several chemical suppliers. The typical purity offered is around 98%. Pricing can vary based on the supplier and the quantity purchased. A summary of representative commercial sources and their pricing is provided in the table below.

Supplier	Quantity (g)	Price (£)	Price (€)	Purity (%)
Apollo Scientific	5	15.00	-	98
	25	28.00	-	
	100	70.00	-	
	500	270.00	-	
CymitQuimica	5	-	32.00	98
	25	-	55.00	
	100	-	124.00	
Fisher Scientific	5	Contact for pricing	Contact for pricing	≥98.0 (GC)
	25	Contact for pricing	≥98.0 (GC)	

Table 1: Commercial Availability and Pricing of N-Cbz-4-hydroxypiperidine. Prices are subject to change and may not include shipping and handling fees.[\[1\]](#)[\[2\]](#)

## Synthesis and Characterization

For researchers who prefer to synthesize N-Cbz-4-hydroxypiperidine in-house, a reliable experimental protocol is available.

## Experimental Protocol: Synthesis of N-Cbz-4-hydroxypiperidine[\[3\]](#)

Materials:

- 4-Hydroxypiperidine
- N,N-diisopropylethylamine (DIPEA)
- Benzyl chloroformate (Cbz-Cl)

- Methylene dichloride (DCM)
- Water
- Ethyl acetate
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- Dissolve 4-hydroxypiperidine (1.0 eq) and N,N-diisopropylethylamine (5.0 eq) in methylene dichloride.
- Cool the solution in an ice bath and protect it from atmospheric moisture using a drying tube.
- Add benzyl chloroformate (1.0 eq) dropwise to the cooled solution over a period of 2 hours.
- After the addition is complete, add water to the reaction mixture.
- Remove the solvents under reduced pressure (in vacuo).
- To the residue, add water and ethyl acetate and perform a liquid-liquid extraction.
- Separate the organic phase and wash it four times with water.
- Dry the organic phase with anhydrous sodium sulfate.
- Evaporate the solvent to yield 1-benzyloxycarbonyl-4-hydroxypiperidine as a colorless oil.

## Characterization Data

While specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for N-Cbz-4-hydroxypiperidine are not readily available in the public domain, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The primary methods for characterization would include:

- $^1\text{H}$  NMR Spectroscopy: To confirm the presence of protons on the piperidine ring, the benzyl group, and the hydroxyl group.

- $^{13}\text{C}$  NMR Spectroscopy: To identify the carbon atoms of the piperidine ring, the carbamate carbonyl, and the benzyl group.
- Infrared (IR) Spectroscopy: To detect the characteristic stretching frequencies of the O-H, C=O (carbamate), and C-N bonds. The IR spectrum is expected to show peaks around  $3800\text{ cm}^{-1}$  (O-H) and  $1685\text{ cm}^{-1}$  (C=O).[3]
- Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

## Application in Drug Development: Synthesis of JAK Inhibitors

The 4-hydroxypiperidine scaffold is a key structural motif in a number of targeted therapies, including Janus kinase (JAK) inhibitors.[4] While the N-Boc protected analogue is commonly cited in the synthesis of JAK inhibitors like tofacitinib, the N-Cbz group serves as an alternative protecting group that can be readily removed under different conditions, offering synthetic flexibility. The following workflow illustrates the key steps in utilizing N-Cbz-4-hydroxypiperidine for the synthesis of a generic JAK inhibitor.



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**Caption:** Synthetic workflow for a JAK inhibitor from N-Cbz-4-hydroxypiperidine.

This synthetic route leverages the key functionalities of the starting material. The hydroxyl group is first oxidized to a ketone, which then undergoes reductive amination to introduce the desired side chain. Subsequent removal of the Cbz protecting group allows for the coupling with the core heterocyclic structure of the JAK inhibitor.

## Role in Signaling Pathways: The JAK-STAT Pathway

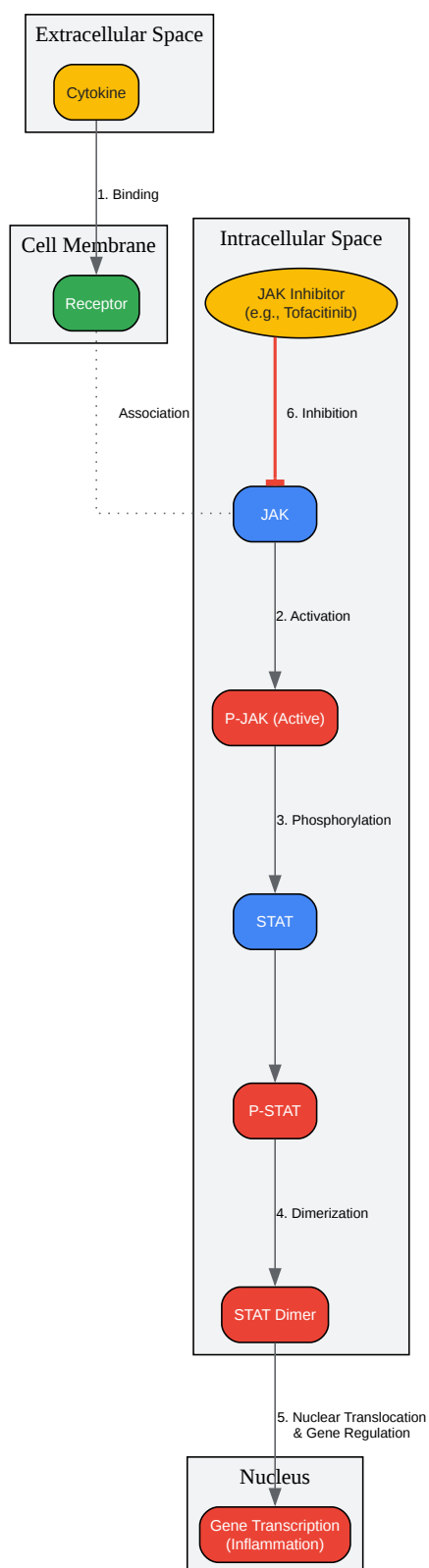
JAK inhibitors, synthesized using intermediates like N-Cbz-4-hydroxypiperidine, exert their therapeutic effects by modulating the Janus kinase/signal transducers and activators of

transcription (JAK-STAT) signaling pathway.[5][6][7] This pathway is crucial for transmitting signals from cytokines and growth factors from outside the cell to the nucleus, thereby regulating gene expression involved in inflammation, immunity, and cell growth.[8]

The mechanism of action of a JAK inhibitor like tofacitinib involves the following key steps:

- **Cytokine Binding:** A cytokine binds to its receptor on the cell surface.
- **JAK Activation:** This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.
- **STAT Recruitment and Phosphorylation:** The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then themselves phosphorylated by the JAKs.
- **STAT Dimerization and Nuclear Translocation:** Phosphorylated STATs dimerize and translocate into the nucleus.
- **Gene Transcription:** In the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of target genes that promote inflammation.
- **Inhibition by JAK Inhibitor:** A JAK inhibitor, such as tofacitinib, binds to the ATP-binding pocket of the JAKs, preventing their phosphorylation and activation. This blocks the entire downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.

The following diagram illustrates the inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.



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**Caption:** Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

In conclusion, N-Cbz-4-hydroxypiperidine is a commercially accessible and synthetically valuable intermediate for the development of novel therapeutics. Its utility in the synthesis of potent JAK inhibitors highlights its importance in modern drug discovery, providing a scaffold that enables the modulation of key signaling pathways involved in inflammatory and autoimmune diseases.

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